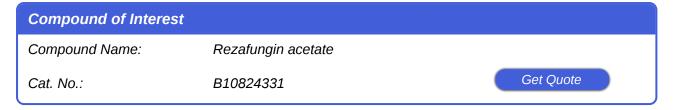


Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the clinical development of **rezafungin acetate**, a next-generation echinocandin antifungal agent. The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of rezafungin for the treatment and prevention of invasive fungal diseases.

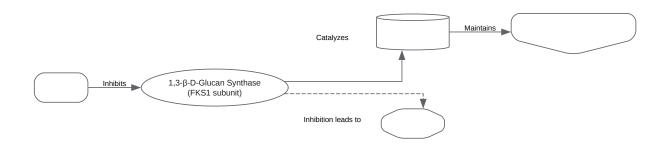
Introduction to Rezafungin

Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk patients.[1][2][3] Its extended half-life allows for a once-weekly intravenous dosing regimen, offering a potential advantage over the daily infusions required for other echinocandins.[4][5] The mechanism of action for echinocandins involves the inhibition of 1,3- β -D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the simplified signaling pathway of echinocandins.





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Caption: Simplified pathway of rezafungin's antifungal activity.

Clinical Trial Methodologies

The clinical development of rezafungin has progressed through several key phases, each with specific objectives and methodologies.



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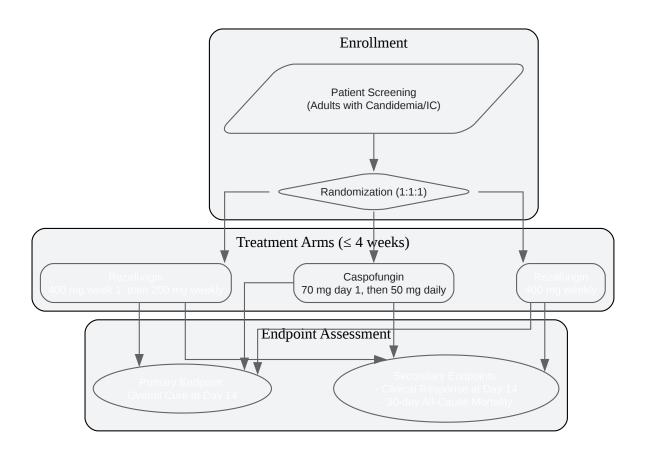
Caption: Logical progression of rezafungin clinical trials.

Phase 2 STRIVE Trial (NCT02734862) Protocol

The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or invasive candidiasis.



Experimental Workflow:



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Caption: Workflow of the Phase 2 STRIVE clinical trial.

Inclusion Criteria:

- Adults (≥18 years) with systemic signs of infection.
- Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site within 96 hours before randomization.

Exclusion Criteria:



- Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or endocular infections.
- Neutropenia.
- Significant liver impairment (Child-Pugh >9).

Dosing Regimens:

- Group 1: Intravenous (IV) rezafungin 400 mg once weekly.
- Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.
- Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.
- Treatment duration was for a maximum of four weeks.

Endpoints:

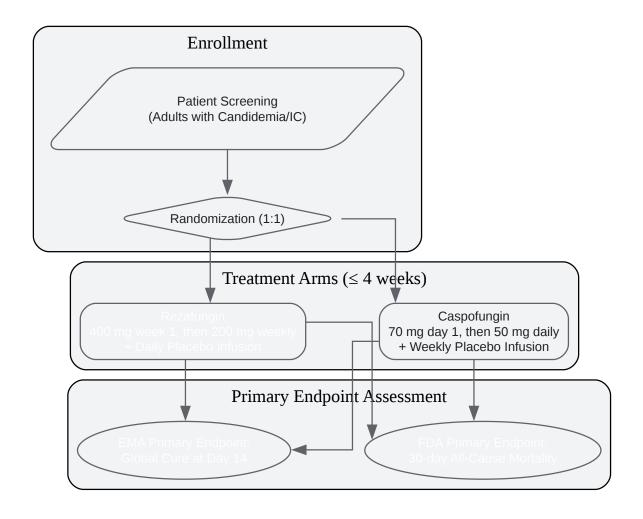
- Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis and mycological eradication.
- Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality, and time to negative blood culture.

Phase 3 ReSTORE Trial (NCT03667690) Protocol

The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:





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Caption: Workflow of the Phase 3 ReSTORE clinical trial.

Inclusion Criteria:

 Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.

Dosing Regimens:

Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a
total of two to four doses. Patients also received a daily placebo infusion to maintain the
blind.



 Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to oral fluconazole was permitted in the caspofungin arm.

Endpoints:

- Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.
- Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and mycological eradication) with a non-inferiority margin of 20%.
- Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.

Phase 3 ReSPECT Trial (NCT04368559) Protocol

The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial designed to evaluate rezafungin for the prevention of invasive fungal disease in adults undergoing allogeneic blood and marrow transplantation (BMT).

Study Design:

- Population: Adults undergoing allogeneic BMT.
- Intervention: Once-weekly IV rezafungin.
- Comparator: Standard antimicrobial regimen, which may include fluconazole or posaconazole, and trimethoprim-sulfamethoxazole.
- Primary Endpoint: Fungal-free survival at 90 days.
- Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal diseases caused by Candida, Aspergillus, and Pneumocystis.

Quantitative Data Summary

The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical trials.



Pharmacokinetic Parameters of Rezafungin

A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3 studies. The data was best described by a three- or four-compartment model with linear elimination.

Parameter	Value	Source
Half-life	~152 hours	
Mean Clearance	0.35 L/hour	-
Mean Volume of Distribution	67 L	
Mean Cmax (Day 1)	19.2 mcg/mL	-
Mean AUC 0-168 (Day 1)	827 mcg*h/mL	

Efficacy Outcomes

Table 1: Efficacy Results from the Phase 2 STRIVE Trial

Endpoint	Rezafungin 400 mg	Rezafungin 400/200 mg	Caspofungin
Overall Cure at Day 14	60.5%	76.1%	67.2%
Investigator-Assessed Clinical Cure at Day 14	69.7%	80.4%	70.5%
30-Day All-Cause Mortality	15.8%	4.4%	13.1%

Table 2: Efficacy Results from the Phase 3 ReSTORE Trial



Endpoint	Rezafungin	Caspofungin	Treatment Difference (95% CI)
Global Cure at Day 14	59%	61%	-1.1% (-14.9 to 12.7)
30-Day All-Cause Mortality	24%	21%	2.4% (-9.7 to 14.4)

Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)

Endpoint	Rezafungin (n=139)	Caspofungin (n=155)	Weighted Treatment Difference (95% CI)
30-Day All-Cause Mortality	19%	19%	-1.5% (-10.7 to 7.7)
Mycological Eradication by Day 5	73%	65%	10.0% (-0.3 to 20.4)

Safety Outcomes

Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.

Table 4: Key Safety Findings

Event	Rezafungin	Caspofungin	Trial
Serious Adverse Events	53.3%	53.7%	ReSTORE
Most Common Adverse Events	Pyrexia, hypokalemia	Pyrexia, hypokalemia	ReSTORE

Conclusion

The clinical trial methodologies for **rezafungin acetate** have been robust, following a logical progression from early-phase safety and pharmacokinetic studies to large-scale, randomized,



controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prevention of invasive fungal diseases in a high-risk population. These detailed protocols and the summarized data serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

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